molecular formula C9H22O3Si B6327569 (3,3-Dimethylbutyl)trimethoxysilane CAS No. 157223-36-4

(3,3-Dimethylbutyl)trimethoxysilane

Cat. No.: B6327569
CAS No.: 157223-36-4
M. Wt: 206.35 g/mol
InChI Key: PTIQIWBJAFOZEY-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutyl)trimethoxysilane (CAS: N/A; referenced as compound 4c in ) is an organosilane with the molecular formula C₁₀H₂₄O₃Si (corrected from ’s C₂₁H₄₇O₃Si, which appears to be a typographical error). It features a branched alkyl chain (3,3-dimethylbutyl) attached to a trimethoxysilane group. This structure grants it hydrophobic properties and reactivity via hydrolyzable methoxy groups. Key physical data from includes:

  • 1H NMR (CDCl₃): δ 3.57 (s, 9H, OCH₃), 0.66–0.62 (m, 2H, Si–CH₂).
  • 13C NMR: δ 50.9 (OCH₃), 9.6 (Si–CH₂).
  • Boiling point: Not explicitly stated, but analogous trialkoxysilanes typically range between 150–200°C.

The compound is primarily used as a coupling agent or surface modifier in polymers, coatings, and composites due to its ability to form stable siloxane bonds with inorganic substrates .

Properties

IUPAC Name

3,3-dimethylbutyl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O3Si/c1-9(2,3)7-8-13(10-4,11-5)12-6/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIQIWBJAFOZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157223-36-4
Record name (3,3-Dimethylbutyl)trimethoxysilane
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3,3-Dimethylbutyl)trimethoxysilane can be synthesized through the reaction of (3,3-Dimethylbutyl)chloride with trimethoxysilane in the presence of a base such as sodium hydroxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.

Industrial Production Methods

Industrial production of this compound often involves the direct synthesis method, where silicon reacts with methanol in the presence of a catalyst. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutyl)trimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.

    Condensation: It can react with other silanes to form polysiloxanes.

    Substitution: The methoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Catalysts such as acids or bases.

    Substitution: Various nucleophiles like amines or alcohols.

Major Products

    Hydrolysis: Silanols and methanol.

    Condensation: Polysiloxanes.

    Substitution: Functionalized silanes.

Scientific Research Applications

(3,3-Dimethylbutyl)trimethoxysilane is used in a wide range of scientific research applications, including:

    Surface Modification: It is used to modify the surface properties of materials, enhancing their adhesion, wettability, and compatibility with other materials.

    Synthesis of Hybrid Materials: It is employed in the synthesis of organic-inorganic hybrid materials, which have applications in coatings, adhesives, and sealants.

    Biomedical Applications: It is used in the development of biocompatible materials for medical devices and drug delivery systems.

    Industrial Applications: It is used in the production of silicone-based products, such as sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic materials, enhancing their properties and performance .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (3,3-Dimethylbutyl)trimethoxysilane with structurally related organosilanes:

Compound Name Molecular Formula Functional Group Key Applications Reference
This compound C₁₀H₂₄O₃Si Branched alkyl, trimethoxy Hydrophobic coatings, crosslinking
Butyltrimethoxysilane C₄H₉Si(OCH₃)₃ Linear alkyl, trimethoxy Water repellents, adhesives
3-Methacryloxypropyltrimethoxysilane C₁₀H₂₀O₅Si Methacrylate, trimethoxy Polymer composites, dental materials
(3-Chloropropyl)trimethoxysilane C₆H₁₅ClO₃Si Chloroalkyl, trimethoxy Intermediate for functionalized surfaces
(3-Mercaptopropyl)trimethoxysilane C₆H₁₆O₃SSi Thiol, trimethoxy Metal adhesion, rubber reinforcement
N-(n-Butyl)-3-aminopropyltrimethoxysilane C₁₀H₂₅NO₃Si Aminoalkyl, trimethoxy Epoxy adhesives, corrosion inhibition
Key Observations:

Alkyl Chain Structure :

  • The branched 3,3-dimethylbutyl group in the target compound enhances steric hindrance, slowing hydrolysis compared to linear analogs like butyltrimethoxysilane .
  • Linear chains (e.g., butyl) improve surface wettability but reduce thermal stability .

Reactive Functional Groups: Methacrylate (): Enables copolymerization with vinyl monomers, making it ideal for polymer matrices . Chloro () and thiol (): Provide sites for nucleophilic substitution or metal bonding, respectively. Amino (): Facilitates hydrogen bonding and epoxy curing, absent in the non-polar dimethylbutyl variant.

Antimicrobial Activity :

  • Quaternary ammonium-functionalized silanes (e.g., (3-N,N-dimethyl-3-N-n-octylammoniopropyl)trimethoxysilane chloride) reduce bacterial adhesion by >3 orders of magnitude (). The target compound lacks cationic groups and thus lacks inherent antimicrobial properties.

Physical and Chemical Properties

Property This compound Butyltrimethoxysilane 3-Methacryloxypropyltrimethoxysilane
Molecular Weight (g/mol) 248.4 (calculated) 178.3 248.35
Density (g/cm³) ~0.93 (estimated) 0.931 1.07–1.10
Hydrolysis Rate Moderate (branched alkyl) Fast (linear alkyl) Fast (polar methacrylate group)
Thermal Stability High Moderate Moderate (decomposes upon curing)
  • Hydrolysis : Methoxy groups hydrolyze faster than ethoxy (e.g., (3,3-Dimethylbutyl)triethoxysilane in ), but branching in the target compound delays this process .
  • Solubility: All trimethoxysilanes are soluble in organic solvents (e.g., toluene, ethanol) but react with water to form silanols .

Application-Specific Performance

Adhesion Promotion: 3-Methacryloxypropyltrimethoxysilane outperforms the target compound in bonding polymers to glass due to its dual-reactive (methacrylate + silane) groups . The dimethylbutyl variant is preferred for non-polar substrates (e.g., polyethylene) where chemical inertness is advantageous .

Hydrophobicity :

  • The branched alkyl chain in this compound creates a more hydrophobic surface than linear butyl analogs, as demonstrated by contact angle measurements in similar studies .

Thermal Resistance: The target compound’s stable alkyl structure resists degradation up to ~250°C, surpassing amino- or thiol-functionalized silanes, which degrade at lower temperatures due to reactive groups .

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